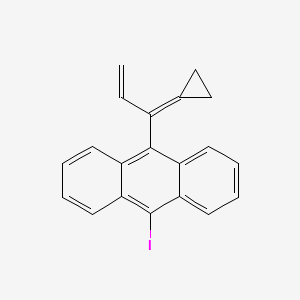
9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene” is an organic compound that features a complex structure with a cyclopropylidene group, a prop-2-en-1-yl group, and an iodoanthracene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Cyclopropylidene Group: This can be achieved through the reaction of a suitable precursor with a cyclopropylidene reagent under controlled conditions.
Attachment of the Prop-2-en-1-yl Group: This step may involve the use of a coupling reaction, such as a Heck reaction, to attach the prop-2-en-1-yl group to the cyclopropylidene intermediate.
Introduction of the Iodoanthracene Moiety: The final step could involve the iodination of an anthracene derivative to introduce the iodo group at the desired position.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
“9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene” can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted anthracene derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with unique properties.
作用机制
The mechanism by which “9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
Anthracene Derivatives: Compounds such as 9-bromoanthracene and 9-chloroanthracene share structural similarities.
Cyclopropylidene Compounds: Molecules like cyclopropylideneacetone have similar functional groups.
Uniqueness
“9-(1-Cyclopropylideneprop-2-EN-1-YL)-10-iodoanthracene” is unique due to the combination of its cyclopropylidene, prop-2-en-1-yl, and iodoanthracene moieties, which may confer distinct chemical and physical properties.
属性
CAS 编号 |
654667-14-8 |
|---|---|
分子式 |
C20H15I |
分子量 |
382.2 g/mol |
IUPAC 名称 |
9-(1-cyclopropylideneprop-2-enyl)-10-iodoanthracene |
InChI |
InChI=1S/C20H15I/c1-2-14(13-11-12-13)19-15-7-3-5-9-17(15)20(21)18-10-6-4-8-16(18)19/h2-10H,1,11-12H2 |
InChI 键 |
FMBJQADIAFFYMD-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=C1CC1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
phosphane](/img/structure/B15161065.png)
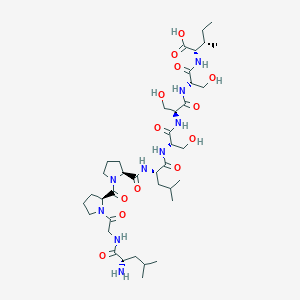
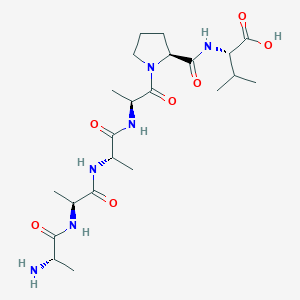
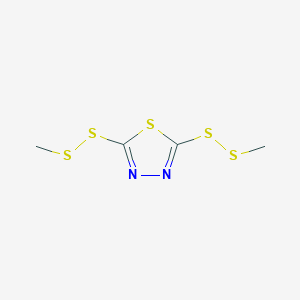
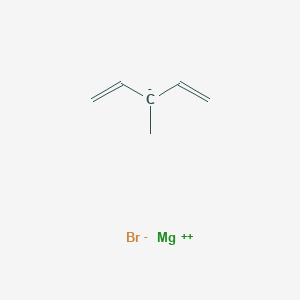

![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)
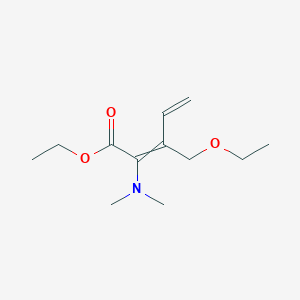

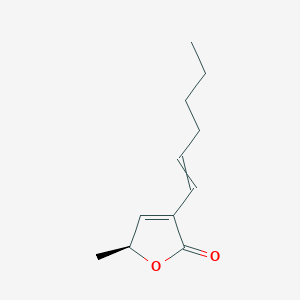

![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
